cis-12-Octadecenoic acid methyl ester

Overview

Description

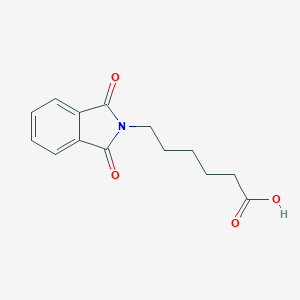

“Cis-12-Octadecenoic acid methyl ester” is a monounsaturated C-18 fatty acid. It is a positional isomer of oleic acid. The methyl ester is a more lipid-soluble form of the free acid that can be used as a standard for analysis .

Molecular Structure Analysis

The molecular formula of “cis-12-Octadecenoic acid methyl ester” is C19H34O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Analytical Chemistry Standard

cis-12-Octadecenoic acid methyl ester: is commonly used as an analytical standard in gas chromatography (GC) due to its purity and stability. It serves as a reference compound to calibrate instruments and validate methods for the analysis of fatty acid methyl esters (FAMEs) .

Lipid Biochemistry Research

As a monounsaturated fatty acid, cis-12-Octadecenoic acid methyl ester is a subject of interest in lipid biochemistry. Researchers study its role in cellular processes, its metabolism, and its impact on cell membrane fluidity and function .

Nutritional Studies

This compound is also used in nutritional studies to understand the effects of monounsaturated fats on health. It helps in exploring the benefits of such fats in diet and their potential in preventing cardiovascular diseases .

Cosmetic Industry

In the cosmetic industry, cis-12-Octadecenoic acid methyl ester can be utilized as an emollient or softening agent. Its lipid-soluble nature makes it a valuable ingredient in skincare products for moisture retention and skin barrier enhancement .

Pharmaceutical Applications

The ester form of cis-12-Octadecenoic acid increases its lipid solubility, making it useful in pharmaceutical formulations. It can aid in the development of lipid-based drug delivery systems for improved bioavailability of certain medications .

Material Science

cis-12-Octadecenoic acid methyl ester: is investigated for its potential use in material science, particularly in the development of biodegradable plastics and environmentally friendly lubricants. Its properties could lead to sustainable alternatives to petroleum-based materials .

Mechanism of Action

Target of Action

cis-12-Octadecenoic acid methyl ester is a monounsaturated C-18 fatty acid . It is a positional isomer of oleic acid

Mode of Action

It is known that the esterification of the carboxylic acid group with methanol enhances its lipophilic properties . This increased lipid solubility may influence its interaction with lipid membranes and other lipid-soluble molecules within the cell.

Biochemical Pathways

cis-12-Octadecenoic acid methyl ester is used in the study of lipid metabolism and the biochemical pathways involved in the conversion of fatty acids into their esterified forms . These processes are crucial for cellular energy storage and transport mechanisms .

Pharmacokinetics

Its enhanced lipid solubility due to esterification may influence its bioavailability and distribution within the body .

Result of Action

Given its role in lipid metabolism, it may influence cellular energy storage and transport mechanisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cis-12-Octadecenoic acid methyl ester. For instance, its storage conditions can affect its stability . It is recommended to store it at -20°C . Furthermore, direct contact should be avoided, and it should be kept away from sources of ignition .

properties

IUPAC Name |

methyl (Z)-octadec-12-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWAESDDOGRMOK-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514104 | |

| Record name | Methyl (12Z)-octadec-12-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-12-Octadecenoic acid methyl ester | |

CAS RN |

2733-86-0 | |

| Record name | Methyl (12Z)-octadec-12-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

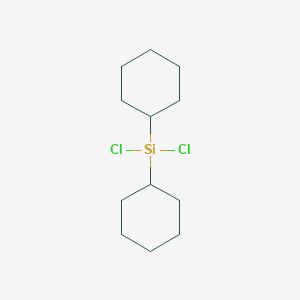

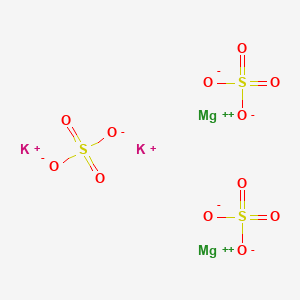

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.